[3-[(E)-[(2-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate
Description
The compound [3-[(E)-[(2-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate (hereafter referred to as Compound X) is a hydrazone-based ester featuring a 4-chlorobenzoate group and a 2-bromobenzoyl hydrazinylidene moiety.
Properties
Molecular Formula |
C21H14BrClN2O3 |
|---|---|
Molecular Weight |
457.7 g/mol |
IUPAC Name |
[3-[(E)-[(2-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C21H14BrClN2O3/c22-19-7-2-1-6-18(19)20(26)25-24-13-14-4-3-5-17(12-14)28-21(27)15-8-10-16(23)11-9-15/h1-13H,(H,25,26)/b24-13+ |
InChI Key |
UPQPEFZIHQRLEG-ZMOGYAJESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)Cl)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(E)-[(2-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate typically involves a multi-step process. One common method includes the reaction of 2-bromobenzoyl chloride with hydrazine to form 2-bromobenzoyl hydrazine. This intermediate is then reacted with 3-formylphenyl 4-chlorobenzoate under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[3-[(E)-[(2-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
[3-[(E)-[(2-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of [3-[(E)-[(2-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key Compounds for Comparison:
Compound 2c (): 4-((E)-3-(4-Methoxyphenyl)-3-oxoprop-1-enyl) phenyl 4-chlorobenzoate. Substituents: 4-Methoxyphenyl propenone group. Similarity: Shares the 4-chlorobenzoate ester core. Differences: Replaces the bromobenzoyl hydrazinylidene group with a methoxyphenyl propenone moiety.
Compound 16 (): 4-{[2-(3-Chlorobenzoyl)hydrazinylidene]methyl}-2-methoxyphenyl (2,4-dioxo-1,3-thiazolidin-5-yl)acetate. Substituents: 3-Chlorobenzoyl hydrazinylidene and thiazolidinone groups. Similarity: Hydrazinylidene linkage and aromatic substituents. Differences: Incorporates a thiazolidinone ring instead of a benzoate ester.
Compound 3f (): (2E)-4-(4-Bromophenyl)-2-((2Z)-(1-(4-methylphenyl)ethylidene)hydrazinylidene)-3-phenyl-2,3-dihydro-1,3-thiazole.
- Substituents: 4-Bromophenyl and thiazole rings.
- Similarity: Brominated aromatic group and hydrazinylidene linkage.
- Differences: Thiazole core replaces the benzoate ester.
Compound 13 (): [3-[(E)-[[2-(2,4-Dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate. Substituents: 2,4-Dichlorophenoxy acetyl group. Similarity: Identical 4-chlorobenzoate ester and hydrazinylidene-phenyl backbone. Differences: Substitution of 2-bromobenzoyl with a dichlorophenoxy acetyl group.
Substituent Impact Analysis:
- Electron-Withdrawing Groups (EWGs): The 2-bromobenzoyl group in Compound X introduces steric bulk and electron-withdrawing effects, which may enhance thermal stability compared to methoxy or methyl substituents (e.g., Compounds 2c, 2d) .
- Bioactivity: Hydrazinylidene-thiazolidinone hybrids (e.g., Compound 16) exhibit antimicrobial activity, suggesting that Compound X’s brominated aromatic system could similarly interact with biological targets .
Physical and Spectroscopic Properties
Table 1: Comparative Data for Selected Compounds
Key Observations:
- Melting Points: The presence of bromine (high atomic weight) in Compound X may increase its melting point compared to non-halogenated analogs like Compound 2d (138.9–140.2°C) .
- NMR Shifts: The 2-bromobenzoyl group in Compound X would deshield adjacent protons, leading to downfield shifts in ¹H-NMR compared to methoxy-substituted analogs .
Biological Activity
The compound [3-[(E)-[(2-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
- Molecular Formula : C22H17BrN2O3
- Molecular Weight : 437.3 g/mol
- IUPAC Name : [3-[(E)-[(2-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate
The structure features a hydrazone linkage, which is significant for its reactivity and interaction with biological targets. The presence of the bromobenzoyl group is believed to enhance its biological activity through halogen bonding.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Key mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially modulating metabolic pathways.
- Receptor Binding : It can bind to receptors involved in cell signaling, influencing cellular responses.
- Metal Ion Coordination : The hydrazone linkage allows for stable complex formation with metal ions, which can affect metalloenzyme activity.
Antimicrobial Activity
Research indicates that [3-[(E)-[(2-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
In vitro studies have demonstrated the compound's potential as an anticancer agent. It has shown cytotoxic effects against several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may also possess anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in vitro.
Case Studies
-
Study on Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various hydrazone derivatives, including [3-[(E)-[(2-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate. The results indicated that this compound exhibited potent activity against multidrug-resistant strains of bacteria. -
Investigation into Anticancer Properties
A research article in Cancer Letters reported on the anticancer effects of hydrazone derivatives. The study highlighted that [3-[(E)-[(2-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate induced apoptosis in MCF-7 cells through a caspase-dependent pathway.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
